N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-10-12-3-7-18(8-4-12)13-11-15-5-6-16-13/h1-2,5-6,9,11-12,17H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXCEYUCHYHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Attachment of the Pyrazine to Piperidine: This step involves the formation of a bond between the pyrazine and piperidine rings, typically through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: piperidine-based derivatives and sulfonamide-containing molecules . Below is a detailed comparison based on substituents, molecular features, and inferred pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Piperidine Derivatives :
- The target compound shares a piperidine core with 2'-fluoroortho-fluorofentanyl (an opioid analog) and Goxalapladib (an atherosclerosis drug). However, its pyrazine substituent distinguishes it from the fluorophenyl (opioid) or naphthyridine (anti-inflammatory) groups in these analogs .
- The methyl-thiophene sulfonamide chain in the target contrasts with the propionamide (fentanyl) or acetamide (Goxalapladib) moieties, suggesting divergent binding interactions.
Sulfonamide-Containing Compounds :
- The target’s sulfonamide group aligns with compound 37 () and the pyrimidine derivative (). However, compound 37’s ferrocene core implies redox activity, while the pyrimidine derivative’s fluorophenyl group may enhance membrane permeability .
- Sulfonamides are typically associated with carbonic anhydrase or protease inhibition, but the absence of crystallographic data for the target limits direct mechanistic insights.
Pharmacological Inference:
- The pyrazine-piperidine scaffold may mimic kinase inhibitors (e.g., crizotinib), while the thiophene sulfonamide could target zinc-dependent enzymes (e.g., matrix metalloproteinases). However, this remains speculative without experimental validation.
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.5 g/mol. The compound features a thiophene ring, a piperidine moiety, and a pyrazine substituent, which together confer unique chemical properties that facilitate interactions with biological targets.
Antimicrobial Properties
Research has shown that derivatives related to this compound exhibit significant antimicrobial activity. For instance, related compounds have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results with MIC values as low as 0.22 to 0.25 μg/mL against certain bacteria . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.
Enzyme Inhibition
This compound may also possess enzyme inhibition properties. In vitro assays suggest that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders or cancer treatment.
Table: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted on various derivatives of thiophene-based compounds demonstrated their potential as effective antimicrobial agents. The most active derivative exhibited an MIC of 0.22 μg/mL against resistant strains, suggesting that modifications to the thiophene structure can enhance biological efficacy .
Q & A
Basic: What are the optimal synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazine-piperidine intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the piperidine and thiophene-sulfonamide moieties.
- Protecting Groups : Protecting amine functionalities (e.g., Boc groups) to prevent unwanted side reactions during sulfonamide formation.
- Optimization : Reaction conditions such as solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., Pd catalysts for cross-coupling) are critical. Purification via column chromatography or recrystallization improves yield (>60% reported in analogous syntheses) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrazine and thiophene rings, methylene protons at δ 2.5–3.5 ppm for the piperidine linker) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (calculated: ~363.45 g/mol).
- X-ray Crystallography : Resolves stereochemistry and confirms 3D conformation if single crystals are obtainable .
- HPLC/UV : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing compounds like this compound?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in ATP concentrations (kinase assays) or cellular permeability.
- Orthogonal Validation : Use surface plasmon resonance (SPR) for binding kinetics and cell-based functional assays (e.g., proliferation inhibition).
- Compound Stability : Monitor degradation via LC-MS under assay conditions.
- Normalization : Reference inhibitors (e.g., staurosporine for kinases) and meta-analyses across studies can reconcile conflicting data .
Advanced: What computational strategies effectively predict the binding mode of this compound with its putative kinase targets?
Answer:
- Molecular Docking : AutoDock Vina or Glide with kinase crystal structures (e.g., PDB entries for homologous targets). Focus on hinge-region H-bonds and hydrophobic pockets.
- Molecular Dynamics (MD) : AMBER or GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns).
- Pharmacophore Modeling : Identify critical interactions (e.g., sulfonamide oxygen interactions with catalytic lysine). Validate with alanine-scanning mutagenesis .
Basic: What are the key considerations when designing stability studies for this compound under physiological conditions?
Answer:
- pH Stability : Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Oxidative Stress : Incubate with H₂O₂ (3% v/v) to assess sulfonamide oxidation.
- Photostability : Follow ICH Q1B guidelines with UV exposure (320–400 nm).
- Analytical Methods : Track degradation via HPLC-UV at 254 nm. Buffer systems (e.g., PBS at 37°C) mimic biological matrices .
Advanced: How should structure-activity relationship (SAR) studies be structured to optimize the pharmacokinetic profile of this compound derivatives?
Answer:
- Substituent Variation :
- Pyrazine : Introduce electron-withdrawing groups (e.g., -CN) to enhance target affinity.
- Piperidine : N-alkylation (e.g., methyl) improves metabolic stability.
- Sulfonamide : Replace with sulfonylurea for solubility.
- PK Evaluation : Measure logP (shake-flask method), microsomal stability (t½ >30 min), and CYP inhibition (IC50 >10 μM). Prioritize derivatives with >30% oral bioavailability in rodent models .
Basic: What in vitro assays are most appropriate for initial evaluation of this compound's enzyme inhibition potential?
Answer:
- Kinase Inhibition : ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2).
- Protease Activity : FRET-based assays using fluorogenic substrates (e.g., caspase-3).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates.
- Dose-Response : 8-point curves (0.1–100 μM) for IC50 determination. Include counter-screens against off-targets (e.g., hERG) .
Advanced: What experimental approaches can elucidate the metabolic pathways of this compound in preclinical models?
Answer:
- Liver Microsomes : Incubate with NADPH-supplemented human/rat microsomes. Identify phase I metabolites (e.g., hydroxylation) via LC-HRMS.
- CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Radiolabeled Studies : Track excretion using 14C-labeled compound in urine/feces.
- In Vivo PK : Plasma sampling at 0–24 hours post-dose. Detect glucuronide conjugates (phase II metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
